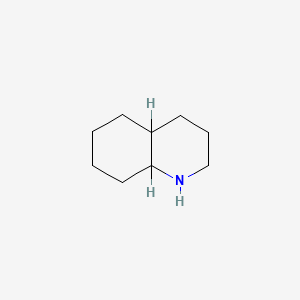

Decahydroquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTIYWUALSJREP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871203 | |

| Record name | Quinoline, decahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | Decahydroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13589 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2051-28-7, 767-92-0, 10343-99-4 | |

| Record name | Decahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, decahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, decahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, decahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-decahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-decahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Decahydroquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Decahydroquinoline alkaloids represent a significant class of natural products, exhibiting a wide range of biological activities, including potent effects on ion channels and nicotinic acetylcholine receptors.[1] Their structural complexity and therapeutic potential have made them compelling targets for synthetic chemists. This in-depth guide explores the core strategies for the synthesis of this compound alkaloids, providing detailed experimental protocols for key reactions and quantitative data to facilitate comparison and application in research and drug development.

Core Synthetic Strategies

The construction of the this compound scaffold can be achieved through several strategic approaches, each offering distinct advantages in terms of stereocontrol and efficiency. The primary strategies discussed herein are:

-

Divergent Synthesis: This approach allows for the generation of multiple stereoisomers from a common intermediate, which is invaluable for structure-activity relationship (SAR) studies. A key example is the divergent synthesis of poison-frog alkaloids.[2]

-

Stereoselective Synthesis: Methods such as the vinylogous Mukaiyama-Mannich reaction (VMMR) enable the highly controlled introduction of stereocenters, which is crucial for the synthesis of specific, biologically active enantiomers.[3]

-

Biomimetic Synthesis: These strategies mimic the proposed biosynthetic pathways of the alkaloids in nature, often involving cyclization reactions of polycarbonyl precursors.

-

Cycloaddition Reactions: The aza-Diels-Alder reaction provides a powerful tool for the rapid construction of the heterocyclic ring system.

-

Catalytic Hydrogenation: The reduction of quinoline precursors is a fundamental method for accessing the saturated this compound core.

Quantitative Analysis of Selected Synthetic Routes

The efficiency of a synthetic route is a critical factor in its applicability. The following table summarizes quantitative data for the total synthesis of selected this compound alkaloids.

| Alkaloid | Key Synthetic Strategy | Number of Steps | Overall Yield | Reference |

| ent-cis-195A | Divergent synthesis from a common intermediate | 16 | 38% | [1][4] |

| cis-211A | Divergent synthesis from a common intermediate | 19 | 31% | [1][4] |

| (±)-Pumiliotoxin C | Four-component reaction and hydrogenation | Not specified | 66% | [5] |

Key Synthetic Pathways and Experimental Protocols

This section details the experimental protocols for the synthesis of key this compound alkaloids, providing a step-by-step guide for their laboratory preparation.

Divergent Synthesis of ent-cis-195A and cis-211A

A notable example of a divergent strategy is the synthesis of ent-cis-195A and cis-211A from a common intermediate.[1][4] This approach highlights the use of stereoselective Michael-type conjugate addition and intramolecular aldol-type cyclization.[2]

Diagram of the Divergent Synthetic Pathway

Caption: Divergent synthesis of ent-cis-195A and cis-211A.

Experimental Protocols:

Synthesis of (2R, 3S, 6R)-6-Propyl-3-vinyl-piperidine-1,2-dicarboxylic Acid Dimethyl Ester (Intermediate 5) [1] To a stirred solution of CuI (1.31 g, 6.90 mmol) in Et₂O (15 mL), a solution of vinyl lithium, prepared from tetravinyltin (0.61 mL, 3.45 mmol) and MeLi (1.13 M in Et₂O, 12.20 mL, 13.80 mmol) in Et₂O (15 mL) at 0 °C for 30 min, was added at −78 °C. The reaction mixture was warmed to -35 °C for 30 min. After recooling to −78 °C, a solution of the starting enaminoester (555 mg, 2.30 mmol) in Et₂O (7 mL) was added. The resulting mixture was gradually warmed to 0 °C and stirred at this temperature for 1 h.

Synthesis of (2R, 4aR, 5R, 8aR)-5-Methyl-2-propyl-octahydro-quinoline-1-carboxylic Acid Methyl Ester (Intermediate 12) [1] To a stirred solution of the enol triflate intermediate (60 mg, 0.15 mmol) in MeOH (3 mL) was added 20% Pd(OH)₂/C (5 mg). The resulting mixture was hydrogenated at 1 atm for 16 h. The catalyst was removed through a Celite pad and washed with MeOH (3 mL × 3). The combined filtrate and washings were evaporated to give a pale yellow oil, which was purified by chromatography on SiO₂ (acetone/n-hexane = 1/30) to yield the product (33 mg, 0.13 mmol, 88%) as a colorless oil.

Synthesis of ent-cis-195A [1] To a stirred solution of the carbamate intermediate (42 mg, 0.17 mmol) in CHCl₃ (3 mL), NaI (197 mg, 1.32 mmol) and TMSCl (0.10 mL, 0.83 mmol) were added. The mixture was heated to 50 °C for 24 h. After cooling, the reaction was quenched with 10% Na₂S₂O₃ in saturated NaHCO₃ (aq.) (3 mL), and the aqueous mixture was extracted with CH₂Cl₂ (2 mL x 10). The combined organic extracts were dried and evaporated. The residue was chromatographed on SiO₂ (MeOH/CH₂Cl₂ = 1/20) to give ent-cis-195A (30 mg, 0.15 mmol, 88%) as a pale yellow oil.

Stereoselective Synthesis of cis-195J via Vinylogous Mukaiyama-Mannich Reaction

The enantioselective synthesis of cis-195J showcases the power of the vinylogous Mukaiyama-Mannich reaction (VMMR) to establish key stereocenters with high precision.[3]

Diagram of the VMMR-based Synthetic Workflow

Caption: Key steps in the synthesis of cis-195J.

This strategy establishes the initial stereocenters at the ring fusion with excellent control, followed by cyclization and further functionalization to yield the final product.[3]

Aza-Diels-Alder Approach to Tetrahydroquinolines

The aza-Diels-Alder reaction, particularly the Povarov reaction, offers an efficient route to quinoline and tetrahydroquinoline structures.[6] This reaction typically involves the [4+2] cycloaddition of an electron-rich alkene with an imine generated in situ from an aniline and an aldehyde.

Diagram of the Aza-Diels-Alder Reaction

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective Synthesis of the this compound Alkaloid cis- 195J - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total Synthesis of this compound Poison Frog Alkaloids ent- cis-195A and cis-211A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brief, efficient and highly diastereoselective synthesis of (±)-pumiliotoxin C based on the generation of an octahydroquinoline precursor via a four-component reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Decahydroquinoline Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Decahydroquinoline, a saturated heterocyclic amine, exists as two primary stereoisomers, cis-decahydroquinoline and trans-decahydroquinoline. The spatial arrangement of the fused cyclohexane and piperidine rings significantly influences their physicochemical properties, which in turn dictates their biological activity and potential applications in drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of these isomers, details relevant experimental protocols, and visualizes key related pathways.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound and its cis and trans isomers are summarized below. These properties are crucial for predicting the behavior of these molecules in biological systems and for designing new molecular entities.

| Property | This compound (Mixture of Isomers) | cis-Decahydroquinoline | trans--Decahydroquinoline |

| Molecular Formula | C₉H₁₇N[1] | C₉H₁₇N | C₉H₁₇N[2] |

| Molecular Weight | 139.24 g/mol [1] | 139.24 g/mol | 139.24 g/mol [2] |

| Melting Point | 37.5-45 °C | -40 °C | 47-51 °C[2] |

| Boiling Point | 201-245.24 °C | 245.24 °C (rough estimate) | 203 °C[2] |

| Density | 0.933 g/mL at 25 °C[1] | 0.9426 g/cm³ | Not Available |

| logP | 2.25740 | Not Available | Not Available |

| Refractive Index | n20/D 1.4916[1] | 1.4926 (estimate) | Not Available |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in chemical and pharmaceutical research. Below are detailed methodologies for key experimental procedures.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[3]

-

Capillary tubes (sealed at one end)[3]

-

Thermometer[3]

-

Mortar and pestle

-

Sample of the this compound isomer

-

Sample Preparation: A small amount of the solid organic compound is finely ground using a mortar and pestle.[5]

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

-

Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

-

Heating: The sample is heated gradually. A rapid heating rate can be used initially to determine an approximate melting range, followed by a slower rate (1-2 °C per minute) for a more accurate measurement as the melting point is approached.[3]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6]

-

Purity Check: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[3]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus: [7]

-

Thiele tube or a small test tube with a side arm

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid sample of the this compound isomer

-

Sample Preparation: A small amount of the liquid is placed in the Thiele tube or test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the liquid with the open end submerged.

-

Heating: The apparatus is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube. The heat source is then removed.

-

Recording: The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Determination of the Partition Coefficient (logP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. The logarithm of this ratio is logP, a key indicator of a molecule's lipophilicity.

Shake-Flask Method (Gold Standard): [10]

-

Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.

-

Solution Preparation: A known amount of the this compound isomer is dissolved in one of the saturated solvents.

-

Partitioning: A measured volume of the second saturated solvent is added to the solution in a separatory funnel. The funnel is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to stand for the phases to separate completely.

-

Concentration Analysis: The concentration of the solute in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[8]

Determination of the Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For an amine like this compound, it refers to the acidity of its conjugate acid.

Potentiometric Titration: [11]

-

Solution Preparation: A solution of the this compound isomer of known concentration is prepared in water.

-

Titration Setup: A pH electrode is immersed in the solution, and the solution is stirred continuously.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, known increments from a burette.

-

pH Measurement: The pH of the solution is recorded after each addition of the acid.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of acid added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[12]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study and application of this compound isomers.

References

- 1. This compound, mixture of cis and trans 97 2051-28-7 [sigmaaldrich.com]

- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

- 12. chemrxiv.org [chemrxiv.org]

The Biological Frontier of Synthetic Decahydroquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The decahydroquinoline scaffold, a saturated bicyclic amine, represents a "privileged structure" in medicinal chemistry. Its inherent three-dimensional complexity allows for the precise spatial arrangement of functional groups, enabling interaction with a wide array of biological targets. This technical guide provides an in-depth overview of the biological activities of synthetic this compound derivatives, focusing on their anticancer, antimicrobial, and neuroprotective potential. The information presented herein is curated from recent scientific literature to support ongoing research and drug development efforts.

Anticancer Activity

Synthetic this compound derivatives have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activity of various synthetic this compound derivatives, as measured by the half-maximal inhibitory concentration (IC₅₀).

Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Quinoline 13 | HeLa (Cervical Cancer) | 8.3 | Doxorubicin | - |

| Tetrahydroquinoline 18 | HeLa (Cervical Cancer) | 13.15 | Doxorubicin | - |

| Quinoline 12 | PC3 (Prostate Cancer) | 31.37 | Doxorubicin | - |

| Quinoline 11 | PC3 (Prostate Cancer) | 34.34 | Doxorubicin | - |

| Derivative 1i | A549 (Lung Cancer) | 14.87 | Etoposide | - |

| Derivative 1i | HT-29 (Colon Cancer) | 5.90 | 5-Fluorouracil | - |

| Derivative 4 | A549 (Lung Cancer) | 68.07 | Etoposide | 451.47 |

| Derivative 6 | HT-29 (Colon Cancer) | 19.70 | 5-Fluorouracil | 1626.85 |

| Dihydroquinoline 11 | T47D (Breast Cancer) | 2.20 ± 1.5 | - | - |

| Dihydroquinoline 11 | MCF-7 (Breast Cancer) | 3.03 ± 1.5 | - | - |

| Dihydroquinoline 11 | MDA-MB-231 (Breast Cancer) | 11.90 ± 2.6 | - | - |

| Quinolyl Hydrazone 18j | NCI 60 Cell Line Panel | GI₅₀: 0.33 - 4.87 | - | - |

Note: Specific compound structures are detailed in the cited literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well microplates

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthetic this compound derivatives. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Anticancer Signaling Pathways

The anticancer activity of this compound derivatives is often mediated through the induction of apoptosis. This process involves a cascade of molecular events that lead to controlled cell death.

// Nodes start [label="Seed Cancer Cells\nin 96-well Plate", fillcolor="#F1F3F4"]; treatment [label="Treat with this compound\nDerivatives", fillcolor="#F1F3F4"]; incubation [label="Incubate for 24-72h", fillcolor="#F1F3F4"]; mtt [label="Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; formazan [label="Incubate for 2-4h\n(Formazan Formation)", fillcolor="#F1F3F4"]; solubilize [label="Add Solubilization\nSolution", fillcolor="#F1F3F4"]; read [label="Measure Absorbance\nat 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate IC50 Value", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> treatment [label="Overnight\nIncubation"]; treatment -> incubation; incubation -> mtt; mtt -> formazan; formazan -> solubilize; solubilize -> read; read -> analyze; }

Figure 2. Intrinsic apoptosis pathway induced by some this compound derivatives.

Antimicrobial Activity

Several synthetic this compound derivatives have exhibited promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of various synthetic quinoline and this compound derivatives, as measured by the minimum inhibitory concentration (MIC).

Table 2: Antimicrobial Activity of Quinoline/Decahydroquinoline Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) |

| Compound 25 | Aspergillus fumigatus | 0.98 |

| Compound 25 | Candida albicans | 0.49 |

| Compound 25 | Streptococcus pneumoniae | 0.49 |

| Compound 25 | Staphylococcus aureus | 1.95 |

| Compound 25 | Escherichia coli | 0.49 |

| Compound 26 | Aspergillus fumigatus | 0.98 |

| Compound 26 | Candida albicans | 0.98 |

| Compound 26 | Streptococcus pneumoniae | 0.49 |

| Compound 26 | Staphylococcus aureus | 0.98 |

| Compound 26 | Escherichia coli | 0.49 |

| Quinolyl Hydrazones | Various Pathogenic Strains | 6.25 - 100 |

| Compound 15 (vs. S. aureus) | Staphylococcus aureus | 0.8 µM |

| Compound 15 (vs. B. cereus) | Bacillus cereus | 1.61 µM |

Note: Specific compound structures are detailed in the cited literature.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds. [1] Materials:

-

Muller-Hinton Agar (MHA) plates

-

Bacterial or fungal cultures

-

Sterile cork borer or pipette tip

-

This compound derivatives

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an MHA plate.

-

Well Creation: Wells of a defined diameter (e.g., 6-8 mm) are punched into the agar using a sterile cork borer. [2]3. Compound Addition: A specific volume of the this compound derivative solution is added to the wells. Control solutions are added to separate wells.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound. [1]

Antimicrobial Mechanism of Action

A key target for the antimicrobial activity of some quinoline derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

dot

Figure 3. Experimental workflow for the agar well diffusion assay.

dot

Figure 4. Simplified mechanism of DNA gyrase inhibition.

Neuroprotective and Acetylcholinesterase Inhibitory Activity

This compound derivatives are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. A key therapeutic strategy is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.

Quantitative Acetylcholinesterase Inhibition Data

The following table presents the in vitro AChE inhibitory activity of various synthetic this compound and related derivatives.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound/Derivative | IC₅₀ |

| Compound 6h | 3.65 nM |

| Compound 3b | 0.052 µM |

| Carbamate Derivative 1 | 0.12 ± 0.09 µM (vs. BChE) |

| Carbamate Derivative 7 | 0.38 ± 0.01 µM (vs. BChE) |

| Ondansetron | 33 µM |

Note: BChE (Butyrylcholinesterase) is another cholinesterase. Some compounds show selectivity for one over the other.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.

Materials:

-

96-well microplate

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Buffer solution (e.g., phosphate buffer, pH 8.0)

-

This compound derivatives

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing the buffer, DTNB, and the AChE enzyme.

-

Inhibitor Addition: The this compound derivatives are added to the test wells at various concentrations. A control well without the inhibitor is also prepared.

-

Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: The reaction is started by adding the substrate, ATCI.

-

Absorbance Measurement: The absorbance is measured kinetically at 412 nm. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Data Analysis: The rate of the reaction is determined, and the percentage of inhibition for each concentration of the derivative is calculated. The IC₅₀ value is then determined.

Neuroprotective Signaling Pathways

Preliminary evidence suggests that the neuroprotective effects of some bioactive compounds may be mediated through the PI3K/Akt signaling pathway, which is crucial for promoting cell survival and inhibiting apoptosis.

dot

Figure 5. Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

dot

Figure 6. Postulated neuroprotective signaling via the PI3K/Akt pathway.

Conclusion and Future Directions

Synthetic this compound derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. The data and protocols presented in this guide highlight their significant potential in oncology, infectious diseases, and neurodegenerative disorders. Future research should focus on elucidating the detailed molecular mechanisms of action, including the identification of specific protein targets and the comprehensive mapping of associated signaling pathways. Structure-activity relationship (SAR) studies, aided by computational modeling, will be crucial for the rational design and optimization of next-generation this compound-based drugs with enhanced potency, selectivity, and pharmacokinetic properties. The continued exploration of this chemical space is poised to yield new and effective treatments for a range of human diseases.

References

The Stereochemistry of Decahydroquinoline and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The decahydroquinoline ring system, a saturated bicyclic heterocycle, is a prevalent scaffold in a diverse array of natural products and pharmacologically active compounds. Its rigid, three-dimensional structure, rich in stereochemical diversity, provides a unique framework for the design of novel therapeutic agents. The precise spatial arrangement of substituents on the this compound core profoundly influences its conformational preferences and, consequently, its biological activity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, focusing on its conformational analysis, stereoselective synthesis, and the structure-activity relationships of its derivatives.

Stereoisomerism and Conformational Analysis of the this compound Core

The this compound ring system can exist as two primary diastereomers: cis-decahydroquinoline and trans-decahydroquinoline, arising from the fusion of the cyclohexane and piperidine rings. Each of these diastereomers, in turn, can exist as a pair of enantiomers.

trans-Decahydroquinoline

The trans-fused isomer is a conformationally rigid system, existing predominantly in a "twin-chair" conformation. This rigidity stems from the fact that ring flipping is energetically unfavorable, as it would introduce significant ring strain. The nitrogen atom's lone pair of electrons can occupy either an axial or an equatorial position, leading to two possible conformers.

cis-Decahydroquinoline

In contrast, the cis-fused isomer is a conformationally flexible system that can undergo ring inversion, leading to two distinct "twin-chair" conformers of different energies. The relative stability of these conformers is influenced by steric interactions and the orientation of the nitrogen lone pair. Low-temperature NMR studies have been instrumental in elucidating the conformational equilibria of cis-decahydroquinoline and its derivatives.

The two primary chair-chair conformers of cis-decahydroquinoline are often referred to as the "O-in" and "N-in" (or type 1 and type 2) conformations, depending on which atom of the heterocyclic ring is pointing "inward" towards the other ring. The conformational equilibrium is sensitive to the nature of the substituent on the nitrogen atom. For the unsubstituted cis-decahydroquinoline, the conformer with the nitrogen lone pair in an axial-like orientation is generally preferred. However, the introduction of N-alkyl substituents can shift this equilibrium.

Thermodynamic Stability

Generally, the trans-isomer of this compound is thermodynamically more stable than the cis-isomer. This is analogous to the decalin ring system, where the trans-isomer is more stable due to fewer steric interactions. The energy difference between cis- and trans-decalin is approximately 2.7 kcal/mol, and a similar trend is expected for this compound. However, the presence and nature of substituents can significantly influence the relative stabilities of the various stereoisomers.

Spectroscopic Characterization: Elucidating Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry and conformational preferences of this compound derivatives. Proton (¹H) and Carbon-13 (¹³C) NMR chemical shifts, and particularly proton-proton coupling constants (³JHH), provide valuable insights into the relative configuration of substituents and the conformation of the ring system.

Table 1: Representative ¹H NMR Coupling Constants for this compound Ring Protons

| Proton Relationship | Dihedral Angle (approx.) | Typical ³JHH (Hz) | Stereochemical Implication |

| Axial-Axial | ~180° | 10 - 13 | Indicates a trans-diaxial relationship |

| Axial-Equatorial | ~60° | 2 - 5 | Indicates a cis relationship |

| Equatorial-Equatorial | ~60° | 2 - 5 | Indicates a cis relationship |

Note: These are general ranges and can be influenced by the presence of heteroatoms and substituents.

Stereoselective Synthesis of this compound Derivatives

The synthesis of stereochemically pure this compound derivatives is a significant challenge in organic chemistry. A variety of stereoselective methods have been developed to control the formation of the desired isomers.

Key Synthetic Strategies

Several key reactions are employed to achieve stereocontrol in the synthesis of decahydroquinolines:

-

Diels-Alder Reaction: The cycloaddition of a diene with a dienophile containing a nitrogen atom can be a powerful method for constructing the bicyclic framework with defined stereochemistry.

-

Intramolecular Cyclization: The cyclization of acyclic precursors, such as amino-alkenes or amino-diones, can be directed to form either the cis- or trans-fused ring system. Intramolecular aldol-type cyclizations are particularly common.

-

Catalytic Hydrogenation: The stereoselective hydrogenation of quinoline or partially saturated precursors can yield specific this compound stereoisomers, often depending on the catalyst and reaction conditions.

-

Vinylogous Mukaiyama-Mannich Reaction: This reaction has proven to be a highly effective method for the enantioselective synthesis of functionalized piperidines, which can then be further elaborated to form the this compound ring system.

Experimental Protocol: Stereoselective Synthesis of a cis-Decahydroquinoline Precursor via Intramolecular Aldol-type Cyclization

The following is a representative protocol for the intramolecular cyclization of a keto aldehyde to form a cis-fused enone, a key intermediate in the synthesis of some this compound alkaloids.

Reaction:

Materials:

-

Keto aldehyde precursor

-

Base (e.g., DBU, K₂CO₃, or an amine base)

-

Anhydrous solvent (e.g., benzene, toluene, or THF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the keto aldehyde precursor in the anhydrous solvent under an inert atmosphere.

-

Add the base to the solution at the desired temperature (this can range from room temperature to reflux, depending on the substrate).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride solution).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired cis-fused enone.

Characterization:

The stereochemistry of the product is typically confirmed by NMR spectroscopy, particularly by analyzing the coupling constants of the ring junction protons and through Nuclear Overhauser Effect (NOE) experiments.

Visualization of Stereochemical Concepts and Synthetic Pathways

Graphviz diagrams can be used to illustrate the logical relationships in the stereochemistry and synthesis of this compound.

Unveiling Nature's Arsenal: A Technical Guide to the Natural Sources of Decahydroquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decahydroquinoline alkaloids represent a structurally diverse class of nitrogen-containing heterocyclic compounds with significant and varied biological activities. Their potent effects on the nervous system, particularly as modulators of ion channels, have made them compelling targets for drug discovery and development. This technical guide provides an in-depth exploration of the natural sources of these fascinating molecules, detailing their origins, the methods for their isolation and characterization, and the current understanding of their biosynthesis. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Natural Sources of this compound Alkaloids

Amphibians: The Sequestration Specialists

Poison frogs of the family Dendrobatidae are the most well-known repositories of this compound alkaloids. These amphibians have evolved a remarkable ability to accumulate and store these toxic compounds in granular glands within their skin as a chemical defense mechanism against predators. The specific alkaloid profile of a particular frog species, or even population, can vary significantly based on its diet, which is influenced by geographical location and seasonal availability of prey.

One of the most studied this compound alkaloids from poison frogs is pumiliotoxin C (cis-195A), originally isolated from the Panamanian poison frog Oophaga pumilio. Over 50 different this compound alkaloids have been detected in various poison frog species.

Insects: The Original Synthesizers

The true origin of the this compound alkaloids found in poison frogs lies within their arthropod prey. Ants, particularly those from the subfamilies Myrmicinae and Formicinae, are the primary producers of these compounds. The alkaloids are components of the ants' venom and likely serve as both defense mechanisms and predation tools. The transfer of these alkaloids up the food chain to the frogs is a classic example of dietary sequestration.

Quantitative Analysis of this compound Alkaloids

Quantifying the amount of this compound alkaloids in their natural sources is crucial for understanding their ecological roles and for assessing the feasibility of their isolation for research purposes. However, obtaining precise yield data can be challenging due to the minute quantities present and the variability between individual organisms. The following tables summarize available quantitative data from the literature.

| Frog Species (Family) | Alkaloid Class | Concentration Range (per 100 mg of skin) | Reference |

| Dendrobates spp. (Dendrobatidae) | Major Alkaloids | >50 µg | [1] |

| Dendrobates spp. (Dendrobatidae) | Minor Alkaloids | >5 µg | [1] |

| Ant Subfamily | Alkaloid Class | Typical Yield (per ant) | Reference |

| Myrmicinae | Decahydroquinolines | Data not consistently reported in absolute mass, often relative abundance. | |

| Formicinae | Decahydroquinolines | Data not consistently reported in absolute mass, often relative abundance. |

Note: Quantitative data for specific this compound alkaloids from ants is sparse in the literature, with most studies focusing on identification and relative abundance.

Experimental Protocols

The isolation and characterization of this compound alkaloids from natural sources require meticulous and specialized techniques. The following protocols are a composite of methodologies reported in the scientific literature for the extraction from both amphibian skin and ants, followed by their analysis.

Extraction of Alkaloids from Amphibian Skin

This protocol describes a standard method for the extraction of lipophilic alkaloids from the skin of poison frogs.

-

Sample Collection: Humanely euthanize the frog and carefully remove the dorsal skin. Alternatively, a non-destructive method using a Transcutaneous Amphibian Stimulator (TAS) can be used to induce the release of skin secretions, which are then collected with a pipette.

-

Extraction:

-

Place the skin or collected secretions in a vial with methanol.

-

Sonicate the sample for 15-20 minutes to aid in the extraction process.

-

Centrifuge the sample to pellet any solid material.

-

Carefully transfer the methanolic extract to a clean vial.

-

-

Acid-Base Partitioning (for purification):

-

Evaporate the methanol from the extract under a gentle stream of nitrogen.

-

Redissolve the residue in a dilute acid solution (e.g., 0.1 M HCl).

-

Wash the acidic solution with a non-polar solvent like hexane to remove neutral lipids. Discard the hexane layer.

-

Make the aqueous layer basic by adding a base such as ammonium hydroxide until the pH is ~9-10.

-

Extract the aqueous layer multiple times with a non-polar organic solvent (e.g., dichloromethane or a mixture of dichloromethane and isopropanol).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid extract.

-

Extraction of Alkaloids from Ants

This protocol outlines a general procedure for extracting alkaloids from ant venom.

-

Sample Collection: Collect a sufficient number of ants of the desired species. The venom can be obtained by dissecting the venom glands or by extracting the entire ant body.

-

Extraction:

-

Freeze the ants and then grind them to a fine powder.

-

Extract the powdered ants with methanol by sonication.

-

Filter or centrifuge the mixture to remove solid debris.

-

The resulting methanolic extract can then be subjected to the same acid-base partitioning protocol described in section 3.1 for further purification.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the identification and relative quantification of this compound alkaloids.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A small volume (e.g., 1 µL) of the alkaloid extract dissolved in a suitable solvent (e.g., methanol or dichloromethane) is injected in splitless mode.

-

Temperature Program:

-

Initial temperature: 100°C

-

Ramp: Increase the temperature at a rate of 10°C/min to 280-300°C.

-

Hold: Maintain the final temperature for 5-10 minutes.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

-

Identification: Alkaloids are identified by comparing their mass spectra and retention times to those of known standards or to extensive databases of amphibian and ant alkaloids.

Biosynthesis of this compound Alkaloids

The biosynthetic pathways of this compound alkaloids in their insect sources are not yet fully elucidated. However, based on their chemical structures, it is widely hypothesized that they are derived from a polyketide pathway . Polyketide synthases (PKSs) are large, multi-domain enzymes that catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a growing polyketide chain.

The proposed biosynthesis likely involves the following key steps:

-

Chain Assembly: A polyketide synthase (PKS) complex assembles a linear polyketide chain from acetate and malonate precursors.

-

Reductive and Dehydrative Modifications: During or after chain assembly, various enzymatic domains within the PKS may catalyze reduction and dehydration reactions to introduce variations in the carbon backbone.

-

Cyclization and Nitrogen Incorporation: The polyketide chain undergoes an intramolecular cyclization reaction. A nitrogen atom, likely derived from an amino acid, is incorporated into the ring system to form the characteristic this compound core. The precise mechanism of nitrogen incorporation is still a subject of investigation.

-

Further Modifications: The basic this compound scaffold can be further modified by other enzymes to produce the diverse array of naturally occurring analogues. These modifications can include alkylation, hydroxylation, and stereochemical alterations.

The following diagram illustrates a hypothetical biosynthetic pathway for a generic 2,5-disubstituted this compound alkaloid, based on the principles of polyketide synthesis.

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound alkaloids.

Conclusion

This compound alkaloids from natural sources, particularly poison frogs and their ant prey, continue to be a fertile ground for scientific discovery. Their complex stereochemistry and potent biological activities present both challenges and opportunities for drug development. While significant progress has been made in identifying the natural sources and developing methods for the isolation and characterization of these compounds, further research is needed to fully elucidate their biosynthetic pathways in insects. A deeper understanding of their biosynthesis could pave the way for synthetic biology approaches to produce these valuable molecules on a larger scale. This guide serves as a foundational resource for researchers aiming to explore the rich chemistry and pharmacology of this important class of natural products.

References

The Decahydroquinoline Scaffold: A Privileged Structure in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The decahydroquinoline ring system, a saturated bicyclic nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent three-dimensional structure, rich stereochemistry, and synthetic tractability have made it a cornerstone for the development of a diverse array of therapeutic agents. This guide provides a comprehensive overview of the this compound scaffold, including its synthesis, diverse biological activities, structure-activity relationships, and the experimental methodologies employed in its investigation.

Synthesis of the this compound Core

The construction of the this compound framework can be achieved through various synthetic strategies, often tailored to achieve specific stereochemical outcomes. A common approach involves a multi-step synthesis commencing from readily available starting materials.

Experimental Protocol: Synthesis of a cis-Decahydroquinoline Derivative

This protocol outlines a representative synthesis of a cis-fused this compound derivative, adapted from a published procedure.

Materials:

-

(6R)-2-Phenylsulfanyl-6-propyl-piperidine-1,2-dicarboxylic acid dimethyl ester (starting material)

-

Ethyl acetate (EtOAc)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Additional reagents and solvents for subsequent steps (e.g., m-chloroperoxybenzoic acid, sodium borohydride, trimethylsilyl iodide)

Procedure:

-

Hydrogenation: To a stirred solution of the starting material in EtOAc, add 10% Pd/C. The resulting mixture is hydrogenated at 1 atmosphere for 16 hours.

-

Filtration: The catalyst is removed by filtration through a pad of Celite and washed with EtOAc.

-

Concentration: The filtrate and washings are combined and evaporated under reduced pressure to yield the hydrogenated product.

-

Subsequent Steps: The resulting intermediate undergoes a series of further reactions, including Michael-type conjugate addition, epoxidation, and cyclization to afford the final cis-decahydroquinoline product.[1]

Biological Activities and Therapeutic Potential

The this compound scaffold is associated with a broad spectrum of biological activities, underscoring its versatility in targeting various physiological pathways.

Neuroactive Properties

This compound-containing natural products, such as those isolated from the skin of poison frogs, exhibit potent neuroactive effects.[2] These compounds often act as modulators of nicotinic acetylcholine receptors (nAChRs), which are crucial for neuronal communication.[2]

Anticancer Activity

Numerous studies have demonstrated the significant anticancer potential of this compound derivatives. These compounds have been shown to be cytotoxic against a range of human cancer cell lines.

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

| Compound | HeLa (IC₅₀ in μM) | PC3 (IC₅₀ in μM) | MCF-7 (IC₅₀ in μM) | SKBR-3 (IC₅₀ in μM) |

| 13 | 8.3 | > 100 | > 100 | > 100 |

| 18 | 13.15 | > 100 | > 100 | > 100 |

| 12 | > 100 | 31.37 | > 100 | > 100 |

| 11 | > 100 | 34.34 | > 100 | > 100 |

Data extracted from a study on substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives.[2]

Other Therapeutic Areas

Beyond neuroscience and oncology, the this compound scaffold has shown promise in various other therapeutic areas, including:

-

Anti-inflammatory

-

Analgesic

-

Antiviral

-

IDO1 Inhibition for cancer immunotherapy

Mechanism of Action: Signaling Pathways

The therapeutic effects of this compound derivatives are often attributed to their interaction with specific signaling pathways.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

This compound-based nAChR modulators can influence downstream signaling cascades, such as the PI3K/Akt pathway, which is involved in cell survival and neuroprotection.

TGF-β Signaling Pathway

Some this compound derivatives have been investigated as inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is often dysregulated in cancer and fibrosis.

Experimental Workflows and Protocols

The discovery and development of this compound-based therapeutic agents involve a series of well-defined experimental workflows.

High-Throughput Screening (HTS) for Enzyme Inhibitors

A common workflow for identifying novel enzyme inhibitors from a library of this compound derivatives.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and incubate overnight.[3][4]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Experimental Protocol: Nicotinic Acetylcholine Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound compounds to specific nAChR subtypes.

Materials:

-

Receptor source (e.g., rat brain tissue homogenate or cell lines expressing the target nAChR subtype)

-

Radioligand (e.g., [³H]epibatidine)

-

This compound test compounds (unlabeled)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Receptor Preparation: Prepare a membrane fraction from the receptor source.[1]

-

Competition Binding: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled this compound test compound.[1]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[1]

-

Washing: Wash the filters to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of the test compound and calculate the inhibition constant (Ki) to quantify its binding affinity.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for rational drug design and lead optimization.

Logical Relationship Diagram for SAR

The following diagram illustrates the general principles of SAR for the this compound scaffold.

Systematic modifications of the this compound core at various positions have revealed key structural features that govern biological activity. For instance, in the context of anticancer activity, the nature and position of substituents on the aromatic ring of 2-aryl-tetrahydroquinoline derivatives have been shown to significantly impact their cytotoxicity and selectivity against different cancer cell lines.[2]

Conclusion

The this compound scaffold continues to be a rich source of inspiration for the design and discovery of novel therapeutic agents. Its conformational flexibility and the ability to introduce diverse substituents allow for the fine-tuning of its pharmacological properties to target a wide range of diseases. The synthetic methodologies, biological evaluation techniques, and understanding of structure-activity relationships detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable heterocyclic system.

References

- 1. benchchem.com [benchchem.com]

- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchhub.com [researchhub.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. benchchem.com [benchchem.com]

The Decahydroquinoline Core: A Comprehensive Technical Guide to Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

The decahydroquinoline scaffold, a saturated bicyclic nitrogen-containing heterocycle, represents a privileged structural motif in medicinal chemistry and natural product synthesis. Its inherent stereochemical complexity and diverse pharmacological activities have made it a focal point of extensive research. This in-depth technical guide provides a comprehensive overview of the synthesis and applications of decahydroquinolines, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying biological mechanisms.

Synthesis of the this compound Nucleus: Key Methodologies

The construction of the this compound ring system can be achieved through various synthetic strategies, each offering distinct advantages in terms of stereocontrol and substituent patterns. The primary approaches include the catalytic hydrogenation of quinolines, diastereoselective cyclization reactions, and multi-component reactions like the Povarov reaction for precursor synthesis.

Catalytic Hydrogenation of Quinolines

One of the most direct routes to decahydroquinolines is the complete reduction of the corresponding quinoline precursors. This transformation is typically achieved through catalytic hydrogenation under high pressure and temperature, employing a range of metal catalysts.

Table 1: Comparison of Catalysts for the Hydrogenation of Quinoline

| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Selectivity to this compound (%) | Reference |

| Palladium | Carbon (Pd/C) | 50 | 20 | - | >95 | 86.6–97.8 | [1] |

| Cobalt | Graphene | - | - | - | High | High | [2] |

| Ruthenium Nanoparticles | - | Mild | - | - | High | High | [3] |

| Cobalt Nanoparticles | Hydroxyapatite | - | - | - | High | High | [3] |

Experimental Protocol: Catalytic Hydrogenation of Quinoline using Pd/C [1]

-

Catalyst Preparation: A nitrogen-doped carbon support is prepared by the pyrolysis of glucose and melamine using a eutectic salt mixture of KCl and ZnCl₂ as a porogen. Palladium nanoparticles are then dispersed on this support.

-

Hydrogenation Reaction: In a high-pressure autoclave, the quinoline substrate is dissolved in a suitable solvent. The Pd/C catalyst is added to the solution.

-

Reaction Conditions: The autoclave is sealed, purged with hydrogen gas, and then pressurized to 20 bar of H₂. The reaction mixture is heated to 50 °C and stirred for the required duration.

-

Work-up and Purification: After the reaction is complete, the autoclave is cooled, and the pressure is carefully released. The catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography to yield the this compound.

Diastereoselective Synthesis via Knoevenagel Condensation

Achieving stereocontrol during the formation of the this compound ring is crucial for accessing specific biologically active isomers. One effective method involves a diastereoselective approach utilizing a Knoevenagel condensation followed by an intramolecular lactam formation.[4][5]

Experimental Protocol: Diastereoselective Synthesis of a cis-Decahydroquinoline [4]

This multi-step synthesis starts from a known disubstituted cyclohexene.

-

Diels-Alder Reaction: The initial cyclohexene aldehyde is prepared via a Diels-Alder reaction between an appropriate diene and acrolein in a sealed tube at 110 °C.

-

Knoevenagel Condensation: The resulting aldehyde is subjected to a Knoevenagel condensation with a malonate derivative in the presence of a tertiary amine catalyst to prevent epimerization.

-

Intramolecular Cyclization: The product from the Knoevenagel condensation is then treated to remove a protecting group (e.g., Cbz group) using a palladium catalyst and a silane, which facilitates an intramolecular cyclization to form the lactam core of the this compound system.

-

Reduction and Alkylation: The lactam is subsequently reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH₄). Further functionalization, such as alkylation, can be performed at this stage to introduce desired substituents.

Povarov Reaction for Tetrahydroquinoline Precursors

The Povarov reaction is a powerful multi-component reaction that provides access to tetrahydroquinolines, which can then be further reduced to decahydroquinolines.[6][7][8][9][10] This reaction typically involves the cycloaddition of an aromatic imine with an electron-rich alkene, catalyzed by a Lewis acid.

General Reaction Scheme for the Povarov Reaction

Caption: General workflow of the Povarov reaction for tetrahydroquinoline synthesis.

Experimental Protocol: Three-Component Povarov Reaction [8]

-

Reaction Setup: A solution of the aniline, aldehyde, and electron-rich alkene (e.g., ethyl vinyl ether) is prepared in a suitable solvent such as acetonitrile.

-

Catalyst Addition: A Lewis acid catalyst, for example, boron trifluoride methanol complex (BF₃·MeOH), is added to the reaction mixture (typically 30 mol%).

-

Reaction Conditions: The reaction is heated, for instance, to 82 °C, and stirred for a period of 24 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the desired tetrahydroquinoline product.

Applications of Decahydroquinolines

The rigid, three-dimensional structure of the this compound core makes it an ideal scaffold for the development of potent and selective therapeutic agents. Key application areas include oncology and neuropharmacology.

Anticancer Activity

Numerous this compound derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.

Table 2: Anticancer Activity of Selected this compound and Tetrahydroquinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon) | Micromolar concentrations | Induction of autophagy via PI3K/AKT/mTOR pathway | [11] |

| Quinoline-based dihydrazone derivative (3b) | MCF-7 (Breast) | 7.016 | Induction of apoptosis, DNA binding, CDK2 inhibition | [12] |

| Quinoline-based dihydrazone derivative (3c) | MCF-7 (Breast) | 7.05 | Induction of apoptosis, DNA binding, CDK2 inhibition | [12] |

Signaling Pathway: Inhibition of the PI3K/AKT/mTOR Pathway by a Tetrahydroquinolinone Derivative

Certain tetrahydroquinolinone derivatives have been shown to induce autophagy-mediated cell death in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[11] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a tetrahydroquinolinone derivative.

Neuropharmacological Activity: Pumiliotoxin C and Nicotinic Acetylcholine Receptors

This compound alkaloids, such as pumiliotoxin C, isolated from the skin of poison dart frogs, exhibit potent neurotoxic effects by acting as non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs).[13][14][15] These ligand-gated ion channels are crucial for synaptic transmission in the nervous system.

Pumiliotoxin C and its synthetic analogues block neuromuscular transmission by interacting with sites within the ion channel of the nAChR, rather than competing with acetylcholine for its binding site.[13] This blockade leads to a depression of end-plate potentials and currents, ultimately causing muscle paralysis.

Mechanism of Action: Pumiliotoxin C at the Nicotinic Acetylcholine Receptor

Caption: Mechanism of pumiliotoxin C antagonism at the nicotinic acetylcholine receptor.

Table 3: Binding Affinity of Pumiliotoxin C Analogues to the Nicotinic Receptor Ion Channel [13]

| Compound | IC₅₀ for [³H]Perhydrohistrionicotoxin Binding (µM) (in the presence of Carbamylcholine) |

| Pumiliotoxin C (PTX-CI) | - |

| 2,5-di-n-propyl-cis-decahydroquinoline (PTX-CII) | 0.1 |

Conclusion

The this compound framework continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust toolkit for accessing a wide array of structurally diverse derivatives. The potent and varied biological activities, particularly in the realms of oncology and neuropharmacology, underscore the immense potential of this scaffold in drug development. Further exploration of structure-activity relationships and the elucidation of detailed mechanisms of action will undoubtedly pave the way for the next generation of this compound-based therapeutics.

References

- 1. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Diastereoselective Synthesis of a Highly Substituted cis-Decahydroquinoline via a Knoevenagel Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diastereoselective Synthesis of a Highly Substituted cis-Decahydroquinoline via a Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iipseries.org [iipseries.org]

- 7. Povarov reaction - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pumiliotoxin-C and synthetic analogues. A new class of nicotinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Discovery of Novel Decahydroquinoline-Based Compounds: A Technical Guide for Drug Development Professionals

Introduction

The decahydroquinoline (DHQ) scaffold represents a versatile and privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Possessing a rich stereochemical landscape, this fused bicyclic nitrogen heterocycle has demonstrated a broad spectrum of biological activities, making it a focal point for drug discovery efforts. This technical guide provides an in-depth overview of the discovery of novel this compound-based compounds, with a focus on their synthesis, biological evaluation, and the elucidation of their mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of molecules.

This compound derivatives have shown potential in a variety of therapeutic areas, including as neuroactive agents that modulate ion channels and nicotinic acetylcholine receptors (nAChRs), as well as demonstrating analgesic, anti-inflammatory, antifungal, antiviral, and anticancer properties.[1][2] The therapeutic efficacy of these compounds is often intricately linked to the stereochemistry of the ring fusion and the spatial orientation of substituents.[1] This guide will delve into the quantitative biological data, detailed experimental protocols, and the signaling pathways associated with recently discovered this compound-based compounds.

Quantitative Biological Data

The biological activity of novel this compound derivatives has been quantified across various assays, providing a basis for structure-activity relationship (SAR) studies and lead optimization. The following tables summarize key quantitative data for representative compounds in the areas of analgesic and anti-inflammatory activity.

Table 1: Analgesic Activity of this compound Derivatives

| Compound ID | Assay | Dose | Analgesic Effect | Reference |

| PAS-70 | In vivo (mice) | 1/4 LD50 | Pronounced analgesic properties | [3] |

| PAS-71 | In vivo (mice) | 1/4 LD50 | Pronounced analgesic properties | [3] |

| PAS-70 | In vivo (mice) | 1/8 LD50 | Showed analgesic action | [3] |

| PAS-71 | In vivo (mice) | 1/8 LD50 | Showed analgesic action | [3] |

| PAS-66 | In vivo (mice) | 1/4 LD50 | Weak and short anesthetic effects | [3] |

| PAS-69 | In vivo (mice) | 1/4 LD50 | Weak and short anesthetic effects | [3] |

| PAS-74 | In vivo (mice) | 1/4 LD50 | Weak and short anesthetic effects | [3] |

| PAS-76 | In vivo (mice) | 1/4 LD50 | Weak and short anesthetic effects | [3] |

LD50 values were reported to be ≥ 100mg/Kg for a series of related compounds.[1]

Table 2: Anti-inflammatory Activity of Polyhydroquinoline Amide Derivatives

| Compound ID | Assay | Inhibition of Edema (%) | Reference |

| 2 | Carrageenan-induced paw edema (rats) | 83.33 | [4] |

| 7 | Carrageenan-induced paw edema (rats) | 83.33 | [4] |

| 12 | Carrageenan-induced paw edema (rats) | 83.33 | [4] |

| 22 | Carrageenan-induced paw edema (rats) | 83.33 | [4] |

| 25 | Carrageenan-induced paw edema (rats) | 81.48 | [4] |

| 8 | Carrageenan-induced paw edema (rats) | 80.00 | [4] |

| 18 | Carrageenan-induced paw edema (rats) | 80.00 | [4] |

| Indomethacin (Standard) | Carrageenan-induced paw edema (rats) | 86.95 | [4] |

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound alkaloids and the biological assays used to evaluate their activity.

Synthesis of ent-cis-195A and cis-211A

The total synthesis of the poison frog alkaloids ent-cis-195A and cis-211A was achieved through a divergent pathway starting from a known compound.[5][6] A key intermediate was synthesized and then elaborated to furnish the two natural products. The following is a representative procedure for one of the key synthetic steps.

Synthesis of (2R, 4aR, 5R, 8aR)-5-Methyl-2-propyl-octahydro-quinoline-1-carboxylic Acid Methyl Ester (12) [5]

To a stirred solution of (2R, 4aR, 5R, 8aR)-5-Methyl-2-propyl-7-trifluoromethane-sulfonyloxy-3,4,4a,5,8,8a-hexahydro-2H-quinoline-1-carboxylic Acid Methyl Ester (11) (60 mg, 0.15 mmol) in methanol (3 mL), 20% Pd(OH)₂/C (5 mg) was added. The resulting mixture was hydrogenated at 1 atm for 16 hours. The catalyst was removed by filtration through a celite pad and washed with methanol (3 x 3 mL). The combined filtrate and washings were evaporated to yield a pale yellow oil. The crude product was purified by chromatography on SiO₂ (8 g, acetone/n-hexane = 1/30) to give compound 12 (33 mg, 88%) as a colorless oil.[5]

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay

Several this compound-based compounds have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism with implications in cancer immunotherapy.[7] The following protocols describe common methods for assessing IDO1 inhibitory activity.

Cell-Free Absorbance-Based IDO1 Assay [8]

-

A reaction mixture is prepared containing 50mM potassium phosphate buffer (pH 6.5), 20mM ascorbate, 10μM methylene blue, 100μg/mL catalase, and 400μM L-tryptophan.

-

Purified recombinant IDO1 protein or cell extract is added to the assay mixture.

-

The reaction is carried out at 37°C for 30 or 60 minutes.

-

The reaction is terminated by the addition of 20μL of 30% (w/v) trichloroacetic acid (TCA).

-

The mixture is incubated at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

The mixture is centrifuged for 10 minutes at 2500 rpm to remove sediment.

-

100μL of the supernatant is mixed with 100μL of 2% (w/v) p-DMAB in acetic acid.

-

The absorbance is measured at 480 nm.

Cell-Based IDO1 Activity Assay [8][9]

-

HeLa or SKOV-3 cells are seeded into a 96-well culture plate (1 x 10⁴ or 3 x 10⁴ cells/well, respectively) and allowed to attach overnight.[8][9]

-